molecular formula C22H20Cl2N2O2S B6124052 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide CAS No. 438216-05-8

4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide

Cat. No. B6124052
CAS RN: 438216-05-8
M. Wt: 447.4 g/mol
InChI Key: NDVXOYRFRUVVRS-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide, also known as DTT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DTT is a member of the thiophene family of compounds, which are known for their diverse biological activities.

Mechanism of Action

4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide has been shown to have antimicrobial activity against a variety of bacterial and fungal species.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide in lab experiments is its high potency and specificity. 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide has been shown to be effective at low concentrations, making it a valuable tool for studying biological processes. However, one limitation of using 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide is its potential toxicity. 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide has been shown to be toxic to certain cell types at high concentrations, and caution should be taken when using it in experiments.

Future Directions

There are several future directions for research on 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide. One area of interest is its potential use in the treatment of cancer. 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy as a cancer treatment. Another area of interest is the use of 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to optimize the conditions for this application and to determine its potential use in diagnostic and imaging applications.

Synthesis Methods

4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenylboronic acid with 2,4-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with thiophene-3-carboxylic acid. The final product is obtained through recrystallization and purification.

Scientific Research Applications

4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide has also been investigated for its use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O2S/c1-22(2,3)13-6-4-12(5-7-13)16-11-29-21(18(16)19(25)27)26-20(28)15-9-8-14(23)10-17(15)24/h4-11H,1-3H3,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVXOYRFRUVVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127825
Record name 2-[(2,4-Dichlorobenzoyl)amino]-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenyl)-2-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide

CAS RN

438216-05-8
Record name 2-[(2,4-Dichlorobenzoyl)amino]-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438216-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Dichlorobenzoyl)amino]-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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